N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, in one pathway, an intermediate is formed by Knoevenagel condensation of two compounds in the presence of ammonium acetate, followed by Michael addition of a third compound to the intermediate to form the product .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and LCMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, Knoevenagel condensation and Michael addition are two key reactions involved in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported to have a melting point of 225.0–225.4 °C . Another compound was reported to have a molar mass of 387.82 g·mol −1 .Scientific Research Applications
- For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Antiviral Activity
Anti-Inflammatory and Analgesic Effects
Safety and Hazards
The safety and hazards associated with similar compounds have been studied. For instance, one compound was found to be toxic and recommended to be avoided by humans. It was reported to be an irritant of eyes and skin, and it was found to cause some degree of reproductive and developmental failure in mammals .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
Similar compounds have been synthesized and tested for their antiviral activity , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
Action Environment
Similar compounds have been synthesized and tested for their antiviral activity , suggesting that they may be stable and effective in various environments.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4S/c19-12-4-6-13(7-5-12)23-16(14-10-28(26,27)11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBPUOYHJTWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide |
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